
3-Hydroxy Deferasirox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Deferasirox is a derivative of Deferasirox, an iron chelator primarily used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is designed to bind excess iron in the body, forming a stable complex that is excreted, thereby reducing iron toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Deferasirox typically involves the following steps:
Condensation Reaction: Salicyloyl chloride, formed in situ from salicylic acid and thionyl chloride, is condensed with salicylamide under dehydrating conditions to form 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one.
Cyclization: This intermediate is then reacted with 4-hydrazinobenzoic acid in the presence of a base to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy Deferasirox undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
3-Hydroxy Deferasirox has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its role in modulating iron homeostasis in biological systems.
Medicine: Explored for its potential in treating diseases related to iron overload, such as thalassemia and hemochromatosis
Industry: Utilized in the development of iron chelation therapies and as a precursor for other pharmaceutical compounds
Mecanismo De Acción
3-Hydroxy Deferasirox works by binding to trivalent (ferric) iron with high affinity, forming a stable complex. This complex is then excreted from the body, primarily through feces. The compound’s tridentate ligand structure allows it to effectively sequester iron, thereby reducing iron toxicity. The molecular targets include iron storage proteins and transporters, and the pathways involved are primarily related to iron metabolism and excretion .
Comparación Con Compuestos Similares
Deferasirox: The parent compound, used widely for iron chelation.
Deferiprone: Another iron chelator with a different binding mechanism.
Deferoxamine: An older iron chelator that requires intravenous administration
Uniqueness: 3-Hydroxy Deferasirox is unique due to its enhanced binding affinity for iron and its ability to be administered orally. Unlike Deferoxamine, which requires intravenous administration, this compound offers a more convenient oral dosing regimen. Additionally, its tridentate ligand structure provides a more stable iron complex compared to Deferiprone .
Propiedades
Fórmula molecular |
C21H15N3O5 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
4-[3-(2,3-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O5/c25-16-6-2-1-4-14(16)20-22-19(15-5-3-7-17(26)18(15)27)23-24(20)13-10-8-12(9-11-13)21(28)29/h1-11,25-27H,(H,28,29) |
Clave InChI |
QFPKPGGFQPKEHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C(=CC=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


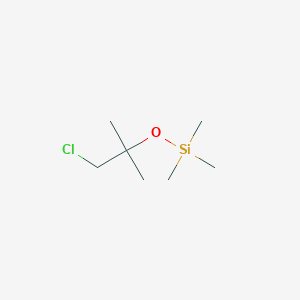

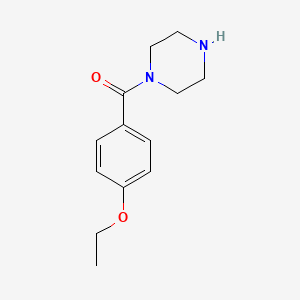
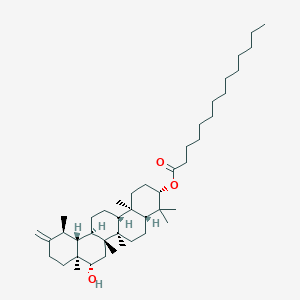
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
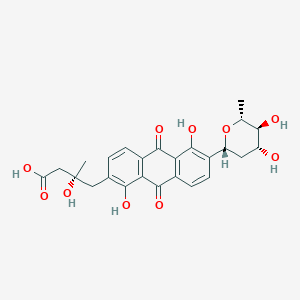
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
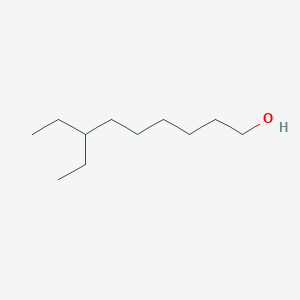
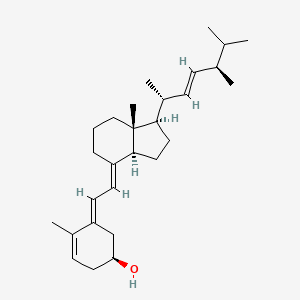
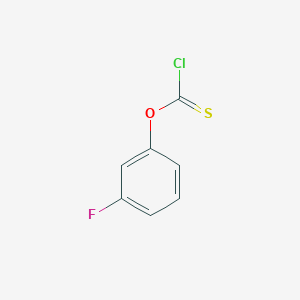

![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
